molecular formula C24H30O9 B7826328 16alpha-Hydroxyestrone 16-beta-D-Glucuronide

16alpha-Hydroxyestrone 16-beta-D-Glucuronide

Cat. No.: B7826328
M. Wt: 462.5 g/mol
InChI Key: JLYJQBHANCHTOW-CVDXMRACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16alpha-Hydroxyestrone 16-beta-D-Glucuronide: is a steroid glucuronide anion that is the conjugate base of this compound arising from deprotonation of the carboxylic acid function. It is a derivative of estrone, a minor estrogen metabolite, and is characterized by the presence of a hydroxy group at position 16 with an alpha-configuration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16alpha-Hydroxyestrone 16-beta-D-Glucuronide typically involves the glucuronidation of 16alpha-Hydroxyestrone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of glucuronosyltransferase enzymes, while chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale glucuronidation processes using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 16alpha-Hydroxyestrone 16-beta-D-Glucuronide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to less oxidized forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield more oxidized steroid derivatives, while reduction may yield less oxidized derivatives .

Scientific Research Applications

16alpha-Hydroxyestrone 16-beta-D-Glucuronide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 16alpha-Hydroxyestrone 16-beta-D-Glucuronide involves its interaction with estrogen receptors. Unlike other estrogens, its binding to the estrogen receptor is reported to be covalent and irreversible. This unique binding property may contribute to its distinct biological effects .

Comparison with Similar Compounds

    16alpha-Hydroxyestrone: A minor estrogen metabolite with a hydroxy group at position 16.

    Estriol: Another estrogen metabolite with three hydroxyl groups.

    Estetrol: A naturally occurring estrogen with four hydroxyl groups.

Uniqueness: 16alpha-Hydroxyestrone 16-beta-D-Glucuronide is unique due to its glucuronidation at the 16alpha-hydroxy position, which affects its solubility, metabolism, and biological activity compared to other similar compounds .

Properties

IUPAC Name

(3R,6S)-3,4,5-trihydroxy-6-[(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)oxy]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-20,23,25-28H,2,4,6-7,9H2,1H3,(H,30,31)/t13?,14?,15?,16?,17?,18-,19?,20?,23+,24?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYJQBHANCHTOW-CVDXMRACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC3C(C1CC(C2=O)O[C@@H]4C(C([C@H](C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.